molecular formula C22H24N2O3 B2480715 N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide CAS No. 851406-39-8

N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B2480715
CAS No.: 851406-39-8
M. Wt: 364.445
InChI Key: KWKAOYRFVIRAMO-UHFFFAOYSA-N
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Description

N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Dimethyl Groups: The dimethyl groups can be introduced through alkylation reactions using appropriate alkylating agents.

    Attachment of the Ethyl Chain: The ethyl chain can be attached to the quinoline core through a nucleophilic substitution reaction.

    Formation of the Acetamide Group: The acetamide group can be introduced through the reaction of the intermediate compound with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom in the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is used in the development of therapeutic agents due to its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Biological Studies: The compound is used in biological studies to investigate its effects on various cellular pathways and molecular targets.

    Chemical Research: It serves as a building block for the synthesis of more complex molecules and is used in studies related to reaction mechanisms and synthetic methodologies.

    Industrial Applications: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with various enzymes and receptors, leading to modulation of their activity. The exact mechanism may vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline derivatives, known for its antimalarial activity.

    2-Hydroxyquinoline: A derivative with hydroxyl substitution, known for its antimicrobial properties.

    4-Hydroxyquinoline: Another hydroxyl-substituted derivative with diverse biological activities.

Uniqueness

N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide is unique due to the presence of both the dimethyl and methoxyphenyl groups, which may enhance its biological activity and specificity compared to other quinoline derivatives.

Properties

IUPAC Name

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-14-4-5-15(2)21-19(14)13-17(22(26)24-21)10-11-23-20(25)12-16-6-8-18(27-3)9-7-16/h4-9,13H,10-12H2,1-3H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKAOYRFVIRAMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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